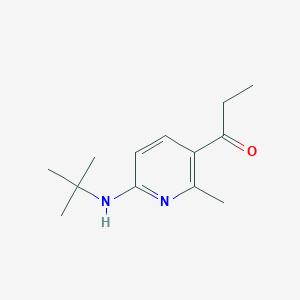

1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one

Description

Chemical Structure and Key Features The compound 1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one (IUPAC name) consists of a pyridine ring substituted at the 2-position with a methyl group and at the 6-position with a tert-butylamino group. A propan-1-one moiety is attached at the 3-position of the pyridine (Figure 1). This structure places it within the aminoketone class, sharing similarities with pharmacologically active agents like Bupropion .

For example, 1-(6-(tert-butylamino)pyridin-3-yl)ethan-1-one was synthesized via reaction of tert-butylamine with a pyridine precursor in n-butanol at 160°C for 90 minutes . Structural characterization typically employs techniques such as NMR, IR spectroscopy, and mass spectrometry, with crystallographic data refined using programs like SHELXL .

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

1-[6-(tert-butylamino)-2-methylpyridin-3-yl]propan-1-one |

InChI |

InChI=1S/C13H20N2O/c1-6-11(16)10-7-8-12(14-9(10)2)15-13(3,4)5/h7-8H,6H2,1-5H3,(H,14,15) |

InChI Key |

HNSJQEWKJCZZTL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(N=C(C=C1)NC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with tert-butylamine, followed by a reductive amination process. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one involves its interaction with various molecular targets and pathways. The compound is known to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. This modulation can lead to stimulant effects, making it a compound of interest in the study of psychoactive substances.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share core structural features with the target molecule, differing primarily in substituents or ring systems:

Bupropion (2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one)

- Structure : Replaces the pyridine ring with a 3-chlorophenyl group.

- Pharmacology: A well-established antidepressant and smoking cessation aid. It inhibits dopamine/norepinephrine reuptake and acts as a weak nicotinic receptor antagonist .

1-(2-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one

- Structure: Substitutes tert-butylamino with propylamino at the pyridine 6-position.

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one

- Structure: Replaces the tert-butylamino group with a 4-chlorophenyl moiety and uses an ethanone instead of propanone.

- Role : Used as a pharmaceutical intermediate; the chlorophenyl group enhances lipophilicity, which could influence bioavailability .

1-[(4aR,8aR)-4a-Benzyl-octahydro-2H-pyrano[3,2-c]pyridin-6-yl]-3-[2-(tert-butylamino)quinolin-3-yl]propan-1-one

- Structure: Incorporates a fused bicyclic system (pyrano-pyridine) and a quinoline group.

- Research Context: Designed as a β-secretase (BACE1) inhibitor, highlighting the versatility of tert-butylamino-propanone derivatives in targeting enzyme active sites .

Pharmacological and Physicochemical Comparisons

Key Observations :

- Electron-Withdrawing Groups : Chlorine substitution (as in Bupropion or 1-(6-(4-chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one) increases lipophilicity and may improve blood-brain barrier penetration .

- Ring Systems: Quinoline or pyrano-pyridine moieties (e.g., in BACE1 inhibitors) demonstrate the adaptability of the propanone scaffold in targeting diverse enzymes .

Biological Activity

1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one is a chemical compound notable for its unique molecular structure, which includes a pyridine ring substituted with a tert-butylamino group and a propanone moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiproliferative effects.

- Molecular Formula : C13H20N2O

- Molecular Weight : 220.31 g/mol

- CAS Number : 1355201-86-3

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may exhibit significant antibacterial and antiproliferative properties.

Antimicrobial Activity

The compound's antimicrobial potential has been assessed through various assays. For example, studies have indicated that derivatives of similar structures exhibit activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves inhibiting bacterial growth or proliferation.

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 62.5 µg/mL |

| Escherichia coli | Antibacterial | 78.12 µg/mL |

Antiproliferative Activity

In vitro studies have evaluated the antiproliferative effects of this compound on cancer cell lines such as Hela (cervical cancer) and A549 (lung cancer). The findings suggest that the compound may inhibit cell proliferation, indicating potential use in cancer therapy.

| Cell Line | IC50 Value |

|---|---|

| Hela | 226 µg/mL |

| A549 | 242.52 µg/mL |

The specific biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the tert-butylamino group enhances lipophilicity, potentially increasing membrane permeability and facilitating interaction with cellular targets.

Case Studies

- Study on Antibacterial Properties : A recent study demonstrated the effectiveness of similar compounds against methicillin-resistant strains of Staphylococcus aureus (MRSA), highlighting the importance of structural modifications in enhancing biological activity.

- Antiproliferative Effects on Cancer Cells : Research involving the use of this compound on Hela and A549 cell lines showed promising results, with significant reductions in cell viability observed at certain concentrations.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic applications of this compound. Potential areas for future investigation include:

- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion.

- Exploration of structure-activity relationships to optimize efficacy.

- In vivo studies to evaluate therapeutic potential in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.